Verruculotoxin

Description

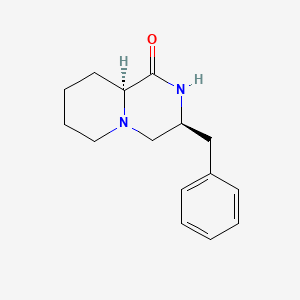

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,9aS)-3-benzyl-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15-14-8-4-5-9-17(14)11-13(16-15)10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,18)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUANCTHYEDWUMU-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(NC(=O)C2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H](NC(=O)[C@@H]2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204639 | |

| Record name | Verruculotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56092-63-8 | |

| Record name | Verruculotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56092-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verruculotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verruculotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Sources and Bioproduction of Verruculotoxin

Isolation and Preliminary Purification Methodologies for Verruculotoxin

The isolation and purification of this compound from fungal cultures involve a series of steps designed to extract and enrich the target compound from the complex biological matrix. These methodologies typically begin with extraction from the fungal biomass or culture broth, followed by chromatographic techniques for initial purification.

Extraction Techniques from Fungal Cultures

Extraction of this compound from fungal cultures generally involves processing either the fungal mycelium or the culture supernatant. Common approaches for metabolite extraction from fungi include solvent extraction. For instance, crude metabolite extracts are prepared from fungal culture broths, which are then subjected to analysis. academicjournals.orgresearchgate.net These extracts can be obtained by centrifuging the culture broth to separate the liquid supernatant from the solid mycelial mass, followed by filtration of the supernatant. academicjournals.org Subsequently, organic solvents are employed to extract the target metabolites from these preparations. While specific solvent systems for this compound are detailed in specialized literature, the general principle involves utilizing solvents that effectively solubilize the mycotoxin from the fungal matrix. smolecule.com

Table 1: Fungal Species and Associated Mycotoxins

| Fungal Species | Associated Mycotoxins |

| Penicillium verruculosum | This compound, Verruculogen (B192650) |

Chromatographic Approaches for Initial this compound Enrichment

Following extraction, chromatographic techniques are essential for the initial enrichment and purification of this compound. These methods exploit differences in the physical and chemical properties of this compound compared to other compounds present in the crude extract.

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary screening tool to detect the presence and assess the purity of this compound. It allows for rapid separation and visualization of compounds based on their polarity. academicjournals.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. LC-MS is valuable for identifying and quantifying this compound in complex mixtures and is frequently employed in metabolite profiling. academicjournals.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique used for both analytical and preparative purposes. It provides high resolution and is widely applied for the isolation and purification of mycotoxins like this compound, enabling the separation of the target compound from closely related substances. smolecule.com

Other chromatographic methods, such as various forms of column chromatography (e.g., silica (B1680970) gel chromatography, reversed-phase chromatography), are standard in the purification of small organic molecules and mycotoxins, facilitating the stepwise enrichment of this compound. smolecule.comcreative-proteomics.comcytivalifesciences.comnih.govthermofisher.com These techniques, often used in sequence, are critical for obtaining purified samples of this compound for further research.

Compound List:

this compound

Verruculogen

Biosynthesis and Genetic Regulation of Verruculotoxin

Proposed Biosynthetic Pathways of Verruculotoxin

Fungal secondary metabolite biosynthesis typically involves a series of enzymatic steps that convert precursor molecules into the final product.

Specific precursor compounds and intermediate metabolites directly involved in the biosynthesis of this compound have not been extensively detailed in the provided literature. This compound is classified as a cyclic dipeptide oup.com. In contrast, related compounds like verruculogen (B192650), a tremorgenic mycotoxin, are known to be synthesized from amino acids such as L-tryptophan and L-proline, forming brevianamide (B1173143) F as an intermediate, catalyzed by non-ribosomal peptide synthetases (NRPS) researchgate.net. However, direct evidence linking these specific precursors or intermediates to this compound biosynthesis is not available in the current research snippets.

The precise enzymatic steps and key biotransformations involved in the synthesis of this compound remain largely uncharacterized in the provided literature. While this compound is known to be a metabolic product of fungi such as Penicillium brasilianum oup.com, the specific enzymes responsible for its formation, such as cyclodipeptide synthases or other tailoring enzymes, have not been explicitly identified. For related compounds like verruculogen, NRPS enzymes are implicated in the initial condensation steps researchgate.net.

Genomic and Transcriptomic Studies Related to this compound Biosynthesis

Genomic and transcriptomic analyses are crucial for identifying the genes responsible for secondary metabolite production and understanding their expression patterns.

Specific biosynthetic gene clusters (BGCs) responsible for this compound production have not been definitively identified or characterized in the reviewed literature. Biosynthetic gene clusters are contiguous regions of DNA that contain genes encoding the enzymes and regulatory proteins required for the synthesis of a particular secondary metabolite nih.govmdpi.comrsc.org. While BGCs are a hallmark of fungal secondary metabolism, and clusters for related compounds like verrucosidin (B1238970) (involving the verA gene) have been identified in Penicillium polonicum nih.govnih.gov, a dedicated BGC for this compound has not been reported. Studies on related tremorgenic mycotoxins like verruculogen have proposed BGCs comprising multiple genes researchgate.net.

Detailed gene expression analyses and specific transcriptional regulation studies focused on this compound biosynthesis genes are not extensively documented in the provided search results. Gene expression analysis, often employing techniques like RNA sequencing (RNA-Seq) or quantitative polymerase chain reaction (qPCR), is vital for quantifying gene activity under various conditions nih.govlexogen.comjcadonline.comcancer-pku.cn. Transcriptional regulation in fungal secondary metabolism involves a hierarchy of regulators, including global regulators (e.g., the Velvet complex) and pathway-specific transcription factors that directly bind to BGCs or associated promoters mdpi.comnih.govplos.orgfrontiersin.org. However, the specific genes and regulators governing this compound production remain to be elucidated.

Molecular Mechanisms of this compound Pathway Regulation

The molecular mechanisms governing the production of this compound are not well-defined in the available literature. Generally, fungal secondary metabolism is tightly regulated through various mechanisms, including:

Global Regulators: Proteins such as the Velvet complex (composed of VeA, VelB, and LaeA) play a significant role in coordinating secondary metabolism with fungal development and environmental cues nih.gov.

Pathway-Specific Regulators: Transcription factors encoded within or near BGCs often directly control the expression of the biosynthetic genes mdpi.complos.org.

Environmental Factors: External signals like nutrient availability, pH, temperature, and light can influence the expression of regulatory genes and, consequently, secondary metabolite production mdpi.commdpi.com.

Enzyme Activity Regulation: At the protein level, enzymes involved in the pathway can be regulated through mechanisms such as feedback inhibition, allosteric modulation, and covalent modifications libretexts.orgstudysmarter.co.ukkhanacademy.org.

While these general regulatory principles are understood for fungal secondary metabolism, the specific molecular mechanisms that control this compound biosynthesis are yet to be comprehensively investigated.

Chemical Synthesis and Structural Modification of Verruculotoxin

Total Synthesis Approaches for Verruculotoxin

Total synthesis aims to construct the this compound molecule from readily available starting materials through a series of well-defined chemical reactions. This process typically begins with retrosynthetic analysis to devise a strategic pathway.

Retrosynthetic analysis is a cornerstone of organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, commercially available precursors. This analytical approach guides the design of forward synthetic routes by identifying key bond disconnections and functional group interconversions egrassbcollege.ac.inucoz.comadvancechemjournal.com. For this compound, synthetic strategies often leverage the reactivity of strained ring systems, such as aziridines, which serve as versatile building blocks unl.pt. Methodologies for synthesizing these aziridine (B145994) precursors can involve transformations of simple alkenes, imines, or epoxides, with approaches like the Kaplan methodology, which utilizes pyridinium (B92312) salts, being notable unl.pt. These strategies are essential for constructing the carbon skeleton and incorporating the necessary functional groups with precise stereochemical control.

The construction of this compound has involved the identification and synthesis of key intermediates. One significant reaction pathway involves the nucleophilic ring-opening of an aziridine precursor by a cyclic amine. For instance, a specific synthesis reported the nucleophilic ring-opening of aziridine 10 by cyclic amine 11, achieving a yield of 80% unl.pt. Another reported intermediate in the synthesis of this compound is a piperidine (B6355638) adduct, which was obtained in 88% yield and subsequently used in the preparation of the target molecule wiley-vch.de. These intermediates and reaction pathways highlight the importance of specific functional group transformations and ring-opening reactions in assembling the this compound structure.

Semi-Synthesis and Derivatization Strategies for this compound Analogs

Semi-synthesis offers a complementary approach to total synthesis, involving the chemical modification of naturally occurring compounds or their advanced synthetic intermediates to create analogs. This strategy is particularly valuable for generating libraries of related molecules with potentially enhanced or altered biological properties.

The modification of natural products via semi-synthesis allows for the introduction of various functional groups onto their core structures, thereby enhancing their pharmacological profiles or other desirable characteristics researchgate.net. This process is instrumental in drug discovery, where natural product scaffolds serve as starting points for developing new lead structures. By strategically altering specific positions on the molecule, chemists can explore structure-activity relationships and optimize properties such as stability, bioavailability, and efficacy.

Advanced Structural Elucidation Techniques for this compound and its Derivatives

The definitive characterization of this compound and its synthetic derivatives relies on advanced spectroscopic and analytical techniques. These methods are essential for confirming the molecular structure, purity, and stereochemistry of synthesized compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying compounds, providing information on molecular weight and fragmentation patterns. For this compound, LC-MS analysis has yielded specific data, including its mass-to-charge ratio and elemental composition.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and the spatial arrangement of atoms within a molecule nih.govnih.govmdpi.com. In the context of this compound's chemical synthesis and structural modification, NMR spectroscopy is utilized in several critical ways:

Confirmation of Synthesized Structures: Following the synthesis of this compound or its analogues, NMR spectra (¹H NMR, ¹³C NMR) are essential for verifying that the intended molecular structure has been achieved. The characteristic chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, serve as a molecular fingerprint. These data points allow chemists to confirm the presence of specific functional groups and carbon frameworks nih.goveuropa.eu.

Elucidating Connectivity and Stereochemistry: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing atom-to-atom connectivity. COSY spectra reveal proton-proton couplings, HSQC correlates protons with directly attached carbons, and HMBC provides correlations between carbons and protons separated by two or three bonds. These experiments are crucial for piecing together the complex heterocyclic structure of this compound and confirming the proposed stereochemistry, as demonstrated in studies of related fungal metabolites mdpi.comresearchgate.netresearchgate.net.

Characterizing Structural Modifications: When this compound undergoes chemical modifications, NMR spectroscopy is employed to characterize the resulting changes. By comparing the NMR spectra of the modified compound with the parent molecule, researchers can identify which parts of the molecule have been altered and confirm the success of the modification europa.eu.

Analysis of Intermediates and Byproducts: During multi-step synthetic routes to this compound, NMR is invaluable for identifying and characterizing reaction intermediates and any unintended byproducts. This information is critical for optimizing reaction conditions and improving the efficiency and purity of the synthesis parazapharma.comkingchem.com.

The foundational work on this compound's structure and synthesis, published in the Journal of the American Chemical Society acs.org, would have heavily relied on comprehensive NMR analysis for its initial characterization. Furthermore, NMR is a standard analytical method used in metabolite profiling of fungal isolates, aiding in the identification of compounds like this compound researchgate.netcore.ac.uk.

Utilization of High-Resolution Mass Spectrometry (HRMS) for Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions. This precision is instrumental in determining the elemental composition of a molecule, thereby confirming its molecular formula and supporting structural elucidation efforts for this compound europa.eucore.ac.uk.

Determination of Elemental Composition: For this compound, with the molecular formula C₁₅H₂₀N₂O, HRMS can accurately measure its molecular ion mass. This precise measurement allows for the unambiguous determination of its elemental composition, distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental formulas) europa.eunih.gov.

Confirmation of Synthetic Products: In chemical synthesis, HRMS is used to confirm that the synthesized product matches the expected molecular weight and elemental composition of this compound. This is a critical step in validating the success of a synthetic route europa.euparazapharma.com.

Fragmentation Analysis (MS/MS): Coupled with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), HRMS can also provide fragmentation data (MS/MS). The fragmentation patterns of this compound can offer insights into its structural features, such as the presence of specific substructures or the nature of chemical bonds, aiding in its characterization and differentiation from related compounds core.ac.uknih.gov.

Identification in Complex Mixtures: HRMS is frequently used in conjunction with chromatographic separation methods (like LC-MS) to identify this compound within complex mixtures, such as fungal extracts. This is particularly useful when investigating the production of secondary metabolites by Penicillium species researchgate.netnih.gov.

The combination of NMR spectroscopy and HRMS provides complementary data that is essential for the definitive structural characterization of this compound, whether it is isolated from a natural source or synthesized in the laboratory.

Molecular and Cellular Mechanisms of Action of Verruculotoxin

Interaction with Neurotransmitter Systems at the Cellular Level

Verruculotoxin significantly interferes with the delicate balance of neurotransmission within the central nervous system. Its actions primarily involve the modulation of neurotransmitter release and the specific effects on excitatory amino acid neurotransmitters.

Studies indicate that this compound modulates neurotransmitter release in the central nervous system, leading to neurological disturbances such as tremors and loss of coordination in affected organisms smolecule.com. This interference with release mechanisms suggests a broad impact on synaptic function.

In cellular models, this compound has been shown to enhance the release of key excitatory neurotransmitters, specifically aspartic acid and glutamic acid smolecule.com. This heightened release of excitatory signals can contribute to overexcitation of neuronal circuits, potentially leading to the observed neurological symptoms.

Table 1: this compound's Impact on Neurotransmitter Release

| Neurotransmitter | Effect Observed | Cellular Model / System | Reference |

| Aspartic Acid | Enhanced release | Sheep and rat synaptosomes | smolecule.com |

| Glutamic Acid | Enhanced release | Sheep and rat synaptosomes | smolecule.com |

| General Neurotransmitters | Interference with release mechanisms, contributing to tremors and incoordination | Central Nervous System (in vivo studies on affected animals) | smolecule.com |

Ion Channel Modulation by this compound

A significant aspect of this compound's mechanism of action involves its direct modulation of various ion channels, which are critical for maintaining neuronal excitability and cellular function.

This compound has been demonstrated to modulate potassium channels, which are fundamental in regulating membrane potential and neuronal excitability smolecule.com. Specifically, research has shown that this compound inhibits ATP-sensitive potassium (KATP) channels in cardiac myocytes. This inhibition occurs via a pathway involving muscarinic M3 receptors and protein kinase C (PKC) nih.gov.

In neuronal cells, this compound has been observed to inhibit gamma-aminobutyric acid (GABA)-induced hyperpolarization smolecule.com. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its ability to induce hyperpolarization is crucial for calming neuronal activity. By inhibiting this process, this compound disrupts inhibitory neurotransmission. While this compound itself is noted to have no effect on GABAa receptor-associated ion channels in some studies comparing it to other tremorgenic mycotoxins, its impact on GABA-induced hyperpolarization suggests an indirect or alternative interaction with neuronal excitability mechanisms oup.com.

Table 2: this compound's Modulation of Ion Channels

| Ion Channel Type | Specific Channel | Effect Observed | Cell Type / System | Reference |

| Potassium Channels | KATP channels | Inhibition | Guinea pig ventricular myocytes | nih.gov |

| Potassium Channels | General | Modulation | Neuronal cells | smolecule.com |

| GABA-gated Chloride Channels | GABAa receptor | Inhibition of GABA-induced hyperpolarization | Neuronal cells | smolecule.com |

| Calcium Channels | L-type Ca²⁺ | Increase in current (ICa(L)) via β-adrenoceptor–cAMP–PKA pathway (in cardiac cells) | Guinea-pig ventricular myocytes | nih.govnih.gov |

Intracellular Signaling Pathway Perturbations Induced by this compound

This compound's influence extends to intracellular signaling pathways, particularly in cardiac cells. In guinea-pig ventricular myocytes, this compound has been shown to modulate calcium channel activity through the β-adrenoceptor–cAMP–PKA pathway nih.govnih.gov. This suggests that this compound may act as a β-adrenoceptor agonist, mimicking the effects of adrenaline (epinephrine) by activating these receptors, which in turn stimulates a cascade involving cyclic AMP (cAMP) and protein kinase A (PKA) to increase calcium influx through L-type calcium channels smolecule.comnih.govnih.gov.

Table 3: Intracellular Signaling Pathways Perturbed by this compound

| Signaling Pathway Component | Role in this compound Action | Cell Type / System | Reference |

| β-adrenoceptor | Activation, potentially mimicking adrenaline | Guinea-pig ventricular myocytes | smolecule.comnih.govnih.gov |

| cAMP | Activated downstream of β-adrenoceptor | Guinea-pig ventricular myocytes | nih.govnih.gov |

| Protein Kinase A (PKA) | Activated downstream of cAMP, mediates Ca²⁺ channel modulation | Guinea-pig ventricular myocytes | nih.govnih.gov |

| Protein Kinase C (PKC) | Involved in KATP channel inhibition | Guinea pig ventricular myocytes | nih.gov |

Studies on Enzyme Inhibition by this compound

Studies investigating the direct inhibition of enzymes by this compound have yielded specific findings, particularly in the context of neurotransmitter systems. In contrast to other tremorgenic mycotoxins, this compound has been shown not to inhibit GABA-induced 38CI− influx into rat brain microsacs mdpi.com. This observation differentiates this compound from toxins like aflatrem, paspalinine, paxilline, and verruculogen (B192650), which do exhibit such inhibitory effects on GABA receptors mdpi.com. While other research avenues explore enzyme inhibition more broadly, the documented evidence specifically for this compound primarily highlights this lack of activity in the context of GABAergic neurotransmission, suggesting its primary mechanisms lie elsewhere mdpi.com.

Investigation of Receptor Binding and Downstream Intracellular Effects

This compound's primary mechanisms of action involve modulating ion channels and influencing neurotransmitter release, leading to its characteristic toxicological effects.

Neurotransmitter Systems

This compound interferes with neurotransmitter release within the central nervous system smolecule.com. Research conducted on synaptosomes from sheep has demonstrated that this compound enhances the release of excitatory amino acid neurotransmitters, specifically aspartic acid and glutamic acid smolecule.commdpi.com. This dysregulation of excitatory neurotransmission is believed to contribute to the neurological disturbances observed in intoxicated organisms smolecule.com. Furthermore, this compound has been found to inhibit GABA-induced hyperpolarization in neuronal cells, indicating a potential impact on inhibitory neurotransmission pathways smolecule.com.

Cardiac Ion Channels and Signaling Pathways

A significant area of research has focused on this compound's cardiotoxicity, which is primarily mediated through the modulation of ion channels in cardiac myocytes nih.govresearchgate.netresearchgate.net. Studies have elucidated its effects on L-type calcium channels (ICa(L)) and the subsequent impact on action potential duration (APD).

L-type Calcium Currents (ICa(L)): this compound has been shown to increase L-type calcium currents in a concentration-dependent manner nih.govresearchgate.net. The effective concentration 50% (EC50) for this effect was determined to be 7 μg ml−1, leading to a maximum increase of approximately 3.1-fold in these currents nih.govresearchgate.net.

Action Potential Duration (APD): Consistent with its effects on calcium influx, this compound prolongs the action potential duration in cardiac cells nih.govresearchgate.net. At a concentration of 10 μg ml−1, this compound was observed to prolong the APD by 2.5-fold nih.govresearchgate.net.

These cardiac effects are understood to be mediated through a specific intracellular signaling cascade involving β-adrenoceptors, cyclic adenosine (B11128) monophosphate (cAMP), and protein kinase A (PKA) nih.govresearchgate.net. The involvement of this pathway was confirmed as the effects of this compound on ICa(L) were abolished by β-adrenoceptor antagonists, such as propranolol (B1214883) and CGP20712A, and inhibited by PKA antagonists, including H-89 and Rp-8-Br-cAMPS nih.govresearchgate.net.

Additionally, this compound has been implicated in the potential activation of ATP-sensitive potassium channels nih.gov. While its effects on cardiac function are significant, it also induces neurological disorders like paralysis, seizures, and convulsions, which are not mitigated by propranolol, suggesting the involvement of additional, non-β-adrenoceptor-dependent mechanisms in its neurotoxic actions nih.gov.

Summary of Cardiac Effects

The following table summarizes key findings regarding this compound's impact on cardiac ion currents and action potential duration:

| Measured Parameter | Concentration / Condition | Result | Citation |

| L-type Ca2+ currents (ICa(L)) | EC50 = 7 μg ml−1 | 3.1-fold increase | nih.govresearchgate.net |

| Action Potential Duration (APD) | 10 μg ml−1 | 2.5-fold prolongation | nih.govresearchgate.net |

Analytical Methodologies for Verruculotoxin Detection and Quantification

Sample Preparation and Clean-up Procedures for Verruculotoxin Analysis

Effective sample preparation is paramount for successful this compound analysis. This stage aims to extract the target analyte from complex matrices while removing interfering substances that could compromise the accuracy and sensitivity of subsequent analytical steps.

Extraction from Complex Environmental and Biological Matrices

The initial step in this compound analysis involves extracting the compound from its matrix, which can range from food and feed products to biological samples. Common extraction solvents include acetonitrile (B52724), methanol (B129727), ethyl acetate (B1210297), and cyclohexane, often used in aqueous solutions iarc.frnih.govenvironics.comlongdom.org. The process typically involves homogenizing the sample to increase surface area for solvent penetration, followed by extraction, often aided by agitation or sonication iarc.frlongdom.orgnih.gov.

After extraction, solvent evaporation, usually under a stream of nitrogen, is employed to concentrate the analyte iarc.frlongdom.org. For complex matrices, techniques like solvent partitioning or specific extraction protocols, such as the DMF/cyclohexane partition followed by elution through a silica (B1680970) gel column, are utilized before instrumental analysis environics.com. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, originally developed for pesticide residue analysis, has also been adapted for mycotoxin analysis, offering a rapid and efficient approach for various matrices, including biological samples longdom.orgcore.ac.uk.

Solid-Phase Extraction (SPE) and Immunoaffinity Clean-up Techniques

Following initial extraction, clean-up procedures are critical to remove co-extracted matrix components that can interfere with detection and quantification. Solid-Phase Extraction (SPE) and Immunoaffinity Chromatography (IAC) are the most widely adopted techniques for mycotoxin clean-up researchgate.netresearchgate.netnih.govekb.eg.

Solid-Phase Extraction (SPE) utilizes sorbent materials packed into cartridges to selectively retain or pass through analytes. Various sorbent types, including reversed-phase (e.g., C18), normal-phase, and polymeric sorbents (e.g., HLB), are employed based on the analyte's polarity and the matrix composition researchgate.netlcms.czmdpi.com. SPE can serve as a clean-up and concentration step, often followed by elution with an organic solvent lcms.czmdpi.com. Strategies like "interference removal" or "pass-through" protocols are also used to optimize clean-up lcms.czsigmaaldrich.com.

Immunoaffinity Chromatography (IAC) is a highly specific clean-up technique that leverages the molecular recognition capabilities of antibodies. Monoclonal or polyclonal antibodies specific to the mycotoxin of interest are immobilized on a support material within a column researchgate.netnih.govekb.egmjcce.org.mk. When the sample extract passes through the IAC, this compound is selectively retained by the antibodies, while interfering substances are washed away. The bound analyte is then eluted with a specific solvent researchgate.netnih.govmjcce.org.mk. IAC offers significant advantages, including maximum elimination of interfering substances, improved specificity, and reduced matrix effects, leading to cleaner extracts and potentially lower detection limits researchgate.netekb.eglcms.czsciencepublishinggroup.com. Despite its effectiveness, IAC can be more expensive than SPE and may require careful handling to maintain antibody integrity nih.gov.

Chromatographic Separation Techniques for this compound

Chromatographic techniques are employed to separate this compound from any remaining impurities and to resolve it from other compounds within the sample extract, enabling precise detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for mycotoxin analysis, offering excellent separation capabilities nih.govlcms.czmdpi.com. When coupled with Mass Spectrometry (HPLC-MS or, more commonly, HPLC-MS/MS), it provides high sensitivity and selectivity, making it ideal for trace-level determination in complex matrices iarc.frlongdom.orgnih.govcore.ac.uknih.govmdpi.commjcce.org.mkmdpi.commdpi.comnih.gov.

HPLC-MS/MS analysis of this compound has been reported, providing key identification parameters. For instance, this compound has a reported molecular weight (MW) of 534.2, with characteristic fragment ions at m/z 392.0* and 191.1, typically detected using Electrospray Ionization in positive mode (ESI+) iarc.fr. A study investigating Penicillium nordicum metabolites identified a compound of interest with a retention time around 4.45 minutes using HPLC core.ac.ukmjcce.org.mk. Chromatographic separation is often achieved using reversed-phase columns, such as the ZORBAX Eclipse plus C18 (1.8 µm, 2.1×100 mm) or SunFire C18 columns, with mobile phases comprising mixtures of water and organic solvents like acetonitrile or methanol, often buffered with ammonium (B1175870) acetate or formic acid iarc.frnih.govnih.govtandfonline.commdpi.com. The sensitivity of HPLC-MS/MS methods allows for low detection limits, often in the µg/kg range iarc.frlongdom.org.

Gas Chromatography (GC) Methodologies for this compound

Gas Chromatography (GC) is primarily suited for the analysis of volatile and semi-volatile compounds. While less commonly applied to larger, less volatile mycotoxins like this compound without derivatization, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for mycotoxin analysis in general iarc.frnih.govlcms.czmdpi.commjcce.org.mkresearchgate.netnih.gov.

GC-MS analysis requires the analyte to be sufficiently volatile and thermally stable. For compounds that are not inherently volatile, derivatization techniques, such as silylation or acylation, can be employed to increase volatility fao.orgsigmaaldrich.comnih.gov. GC-MS methods typically involve specific column chemistries, such as polysiloxane phases (e.g., Poly(Diphenyl 35%)/Dimethylsiloxane 65%), and detection using electron ionization (EI) in selected ion monitoring (SIM) mode can enhance sensitivity environics.comsigmaaldrich.comnist.gov. For this compound specifically, if GC is used, derivatization would likely be necessary. The choice of GC column, injector type, and temperature program are critical for achieving optimal separation and sensitivity environics.comsigmaaldrich.comnist.govglsciences.euchromatographyonline.comraccefyn.coshimadzu.com.sg.

Thin Layer Chromatography (TLC) in this compound Research

Thin Layer Chromatography (TLC) is a cost-effective and relatively simple separation technique that has historically been used for mycotoxin screening iarc.frnih.govekb.egmdpi.comsciencepublishinggroup.com. It involves separating compounds on a thin layer of adsorbent material (e.g., silica gel) coated on a plate.

For this compound analysis via TLC, extracts are typically spotted onto silica gel plates (e.g., silica gel 60 F254). Separation is achieved using specific solvent systems, such as mixtures of chloroform (B151607) and methanol nih.govresearchgate.net. Visualization of the separated compounds is commonly performed under UV light (short or long wavelength) if the analyte is fluorescent, or by spraying with visualizing reagents iarc.frnih.govsciencepublishinggroup.comresearchgate.netmdpi.com. Iodine vapor is also used as a visualizing agent for many mycotoxins nih.govresearchgate.net. While TLC is valuable for qualitative screening and can be semi-quantified using densitometry, it generally offers lower sensitivity and resolution compared to HPLC or GC, and automation is limited iarc.frekb.egsciencepublishinggroup.com.

Compound List:

this compound

Ochratoxin A (OTA)

Penitrem A

Versicolorin A

Versicolorin C

Verticillin A

Violaceic acid

Violaceol I

Violaceol II

Viomellein

Vioxanthin

Viridicatin

Viridicatol

Viridicutum toxin

Viridol

Pestalotin

Questiomycin

7-hydroxypestalotin (B7765573)

Griseofulvin

Deoxynivalenol (DON)

Fusarenone-X

T-2 toxin

HT-2 toxin

Zearalenone

Aflatoxin B1

Aflatoxin B2

Aflatoxin G1

Aflatoxin G2

Sterigmatocystin

Patulin

Citrinin

Roquefortine C

Roquefortine D

Chrysogine

Aurantioclavine

Maculosin

Glandicolin A

Glandicolin B

Terrestric acid

Cladosporin

Asperentin

5-Hydroxyasperentin

Antarone A

Citrinalin A

Citrinalin B

Penicipyrone

Penicilactone

Brefeldin A

Brefeldin C

Oxobrefeldin A

Penicypyranone

Penicisochroman A

Penicisochroman B

Penicisochroman C

Penicisochroman D

Penicisochroman E

Penicisoquinoline

Peniciphenol

TMC-120B

TMC-120C

Deepoxy-deoxynivalenol

Verrucarol

Verrucarin A

Neosolaniol

Roridin A

Moniliformin

3-Nitropropionic acid

Spectrometric and Hyphenated Techniques for this compound Characterization

Spectrometric and hyphenated techniques offer high sensitivity, selectivity, and the ability to characterize this compound based on its mass and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted technique for the simultaneous detection and quantification of multiple mycotoxins, including this compound nih.govr-biopharm.commdpi.comromerlabs.comlcms.cz. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry nih.govr-biopharm.com.

Methodology and Findings: LC-MS/MS methods typically involve sample extraction, followed by chromatographic separation on a reversed-phase column, and then detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode nih.govromerlabs.comlcms.czlongdom.orgnih.govnih.govnih.gov. The high sensitivity of LC-MS/MS allows for the detection of mycotoxins at trace levels, often in the parts-per-billion (ppb) or nanogram-per-gram (ng/g) range longdom.orgnih.govnih.gov. For instance, methods have been developed with limits of quantification ranging from 0.04 to 400 μg kg⁻¹ for various mycotoxins, demonstrating the technique's capability for sensitive analysis mdpi.comlongdom.org. The use of matrix-matched calibration curves or stable isotope-labeled internal standards is often employed to compensate for matrix effects and ensure accurate quantification r-biopharm.commdpi.com. Studies have shown good linearity (R² > 0.99) and acceptable recoveries (74.0–106.0%) for mycotoxin analyses using LC-MS/MS mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of volatile and semi-volatile compounds, including certain mycotoxins, although it often requires derivatization for less volatile or polar compounds like mycotoxins sigmaaldrich.comfilab.frmdpi.com.

Methodology and Findings: GC-MS separates compounds based on their volatility and polarity. For mycotoxin analysis, a robust stationary phase is typically required to withstand potential derivatization agents and high temperatures sigmaaldrich.com. GC-MS, particularly when coupled with selected-ion monitoring (SIM), can achieve low detection limits, in the range of 2–5 ppb for certain toxins sigmaaldrich.com. While GC-MS is effective for many compounds, its application to mycotoxins like this compound may necessitate derivatization steps, which can add complexity and time to the analytical process compared to LC-MS/MS mdpi.com. However, research is ongoing to develop GC-MS methods that minimize or eliminate the need for derivatization mdpi.com.

UV and Fluorescence Detection Methods for this compound

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or fluorescence detection (FLD) are established methods for mycotoxin analysis. Fluorescence detection is generally considered more sensitive than UV detection for compounds that exhibit native fluorescence or can be derivatized to enhance fluorescence kcasbio.comanalysis.rssigmaaldrich.commdpi.comlcms.cz.

Methodology and Findings: HPLC-FLD is a sensitive technique for detecting and quantifying compounds that emit light upon excitation kcasbio.commdpi.com. For mycotoxins like aflatoxins, derivatization is often employed to improve their fluorescence yield, with post-column bromination being a common method lcms.cz. While specific studies detailing this compound analysis solely by HPLC-UV or HPLC-FLD were not found in the provided search results, these techniques are broadly applied to mycotoxin analysis, often serving as a primary detection method or in conjunction with mass spectrometry ekb.egkcasbio.comfao.org. The sensitivity of FLD can be significantly higher than UV detection, offering signal-to-noise ratio gains of up to 5 times analysis.rs.

Immunological Detection Methods (e.g., ELISA) for this compound

Immunological methods, particularly Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the rapid screening and detection of mycotoxins due to their sensitivity, specificity, and ease of use nih.govekb.eghealthline.combiobest.co.ukpageplace.de.

Development of Antibodies and Assay Design for this compound Detection

The development of specific antibodies is fundamental to the design of reliable immunoassays. These antibodies act as recognition agents for the target analyte, this compound.

Methodology and Findings: ELISA kits typically involve microtiter strips coated with specific antibodies (e.g., rabbit anti-Verruculotoxin antibodies) rapidtest.com. The assay principle relies on the specific binding between the target antigen (this compound) and the immobilized antibodies, followed by detection using enzyme-conjugated antibodies and a chromogenic substrate rapidtest.comhealthline.combiobest.co.ukeuroimmun.com. The development process involves careful selection of antigens for antibody production, optimization of antibody conjugation, and validation of assay performance, including sensitivity and specificity rapidtest.comhealthline.comeuroimmun.com. While specific details on this compound antibody development were not explicitly detailed, the general principles of ELISA design involve using purified this compound to generate antibodies, which are then immobilized onto a solid phase rapidtest.comhealthline.com.

Application of Immunological Methods in Research and Screening

ELISA and other immunoassay formats are valuable tools for screening large numbers of samples quickly and cost-effectively, making them suitable for both research and routine surveillance nih.govekb.eghealthline.com.

Methodology and Findings: ELISA tests can detect this compound antigen in food samples, providing a rapid, economical, and sensitive screening method rapidtest.com. These assays are often used as a first-line screening tool, with positive results potentially requiring confirmation by more specific methods like LC-MS/MS nih.govhealthline.com. The application of immunoassays allows for the detection of mycotoxins in various matrices, contributing to food safety monitoring and research into mycotoxin exposure nih.govekb.eg. For example, immunoaffinity columns, which utilize antibodies for sample cleanup, are employed prior to instrumental analysis, enhancing selectivity and sensitivity science.goviarc.frnih.gov.

Compound Name Table:

| Compound Name | CAS Number |

| This compound | 56092-63-8 |

| Aflatoxin B1 | 1165-39-5 |

| Aflatoxin B2 | 7113-70-4 |

| Aflatoxin G1 | 1165-38-4 |

| Aflatoxin G2 | 7113-71-5 |

| Ochratoxin A | 303-42-4 |

| T-2 Toxin | 2655-19-2 |

| HT-2 Toxin | 57710-33-7 |

| Deoxynivalenol | 5223-66-5 |

| Zearalenone | 17796-32-0 |

| Citrinin | 472-80-0 |

| Patulin | 148-01-1 |

| Fumonisins | (Various) |

| Sterigmatocystin | 1014-05-7 |

| Beauvericin | 17570-49-3 |

| Fusarenone-X | 2984-40-5 |

| Diacetoxyscirpenol | 3570-75-0 |

| Neosolaniol | 57710-31-5 |

| Alternariol | 673-31-4 |

| Alternariol methyl ether | 27805-36-3 |

| Altenuene | 673-32-5 |

| Verruculogen (B192650) | 6791-80-0 |

| Paspalinine | N/A |

| Roquefortine C | 17034-30-7 |

| Chrysogine | N/A |

| Aurantioclavine | 13026-91-0 |

| Maculosin | N/A |

| Glandicolin A | N/A |

| Glandicolin B | N/A |

| Terrestric acid | N/A |

| Cladosporin | N/A |

| 5-Hydroxyasperentin | N/A |

| Antarone A | N/A |

| Violaceic acid | N/A |

| Griseofulvin | 126-07-8 |

| Penicillin | 69-57-8 |

| Nivalenol | 2303-16-4 |

| 3-Acetyl-deoxynivalenol | 57275-93-0 |

| 15-Acetyl-deoxynivalenol | 57275-94-1 |

| Fusarenon-X | 2984-40-5 |

| Roridin A | 14965-29-8 |

| Verrucarol | 63905-64-6 |

| Verrucarin A | 17930-32-4 |

| Phomopsins | N/A |

| Enniatins | (Various) |

| Beauvericin | 17570-49-3 |

| Paspalinine | N/A |

| Roquefortine C | 17034-30-7 |

| Chrysogine | N/A |

| Aurantioclavine | 13026-91-0 |

| Maculosin | N/A |

| Glandicolin A | N/A |

| Glandicolin B | N/A |

| Terrestric acid | N/A |

| Cladosporin | N/A |

| 5-Hydroxyasperentin | N/A |

| Antarone A | N/A |

| Violaceic acid | N/A |

| Griseofulvin | 126-07-8 |

| Penicillin | 69-57-8 |

| Nivalenol | 2303-16-4 |

| 3-Acetyl-deoxynivalenol | 57275-93-0 |

| 15-Acetyl-deoxynivalenol | 57275-94-1 |

| Fusarenon-X | 2984-40-5 |

| Roridin A | 14965-29-8 |

| Verrucarol | 63905-64-6 |

| Verrucarin A | 17930-32-4 |

| Phomopsins | N/A |

| Enniatins | (Various) |

| Beauvericin | 17570-49-3 |

| Citrinin | 472-80-0 |

| Dihydrocitrinone | 5223-67-6 |

| Tetrodotoxin (TTX) | 4368-31-8 |

| Patulin | 148-01-1 |

| Verruculogen | 6791-80-0 |

| Pentachlorophenol (PCP) | 87-86-5 |

This compound (CAS 56092-63-8) is a mycotoxin produced by fungi such as Penicillium verruculosum, known for its neurotoxic effects rapidtest.comekb.egresearchgate.net. The accurate identification and quantification of this compound are essential for food safety and toxicological research. A range of sophisticated analytical techniques, including spectrometric and hyphenated methods, as well as immunological assays, are employed for its detection and quantification.

Spectrometric and Hyphenated Techniques for this compound Characterization

Spectrometric and hyphenated techniques offer high sensitivity and specificity, enabling the detailed characterization of this compound by analyzing its mass-to-charge ratio and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a predominant technique for the simultaneous analysis of multiple mycotoxins, including this compound, due to its sensitivity, selectivity, and efficiency nih.govr-biopharm.commdpi.comromerlabs.comlcms.cz. This method integrates the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.

Methodology and Findings: LC-MS/MS methods typically involve extracting the mycotoxin from a sample matrix, followed by chromatographic separation, often using a reversed-phase column. Detection is then performed using a triple quadrupole mass spectrometer, frequently employing Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity nih.govromerlabs.comlcms.czlongdom.orgnih.govnih.govnih.gov. These techniques can achieve detection limits in the parts-per-billion (ppb) or nanogram-per-gram (ng/g) range, allowing for the quantification of this compound even at low concentrations longdom.orgnih.govnih.gov. For instance, validated methods have demonstrated limits of quantification ranging from 0.04 to 400 μg kg⁻¹ for various mycotoxins mdpi.comlongdom.org. To ensure accuracy, matrix-matched calibration curves or stable isotope-labeled internal standards are commonly utilized to mitigate matrix effects r-biopharm.commdpi.com. Studies have reported good linearity (R² > 0.99) and acceptable recovery rates (74.0–106.0%) for mycotoxin analyses using LC-MS/MS mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for analyzing volatile and semi-volatile compounds. While effective for many analytes, GC-MS often requires a derivatization step for less volatile or polar compounds like mycotoxins, which can include this compound sigmaaldrich.comfilab.frmdpi.com.

Methodology and Findings: GC-MS separates compounds based on their volatility and affinity for the stationary phase. For mycotoxin analysis, a robust stationary phase is often necessary to withstand the high temperatures and potential chemical modifications involved in derivatization sigmaaldrich.com. GC-MS, particularly when operated in Selected-Ion Monitoring (SIM) mode, can achieve low detection limits, such as 2–5 ppb for certain toxins sigmaaldrich.com. However, the requirement for derivatization can make GC-MS less straightforward for mycotoxins compared to LC-MS/MS, which generally does not require such pre-treatment mdpi.com. Research continues to explore GC-MS methods that minimize or eliminate the need for derivatization mdpi.com.

UV and Fluorescence Detection Methods for this compound

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Fluorescence Detection (FLD) serves as a valuable analytical approach for mycotoxin detection. Fluorescence detection is particularly advantageous for compounds that naturally fluoresce or can be chemically modified to enhance their fluorescence, offering greater sensitivity than UV detection kcasbio.comanalysis.rssigmaaldrich.commdpi.comlcms.cz.

Methodology and Findings: HPLC-FLD is recognized for its sensitivity in detecting and quantifying fluorescent compounds kcasbio.commdpi.com. For certain mycotoxins, such as aflatoxins, derivatization techniques, including post-column bromination, are employed to amplify their fluorescence signals lcms.cz. While specific studies detailing this compound analysis exclusively by HPLC-UV or HPLC-FLD were not found in the provided search results, these methods are broadly applied in mycotoxin analysis and can be used in conjunction with mass spectrometry ekb.egkcasbio.comfao.org. Fluorescence detection has been shown to provide signal-to-noise ratio improvements of up to fivefold compared to UV absorption analysis.rs.

Immunological Detection Methods (e.g., ELISA) for this compound

Immunological methods, most notably Enzyme-Linked Immunosorbent Assay (ELISA), are widely utilized for the rapid and cost-effective screening of mycotoxins. These methods are valued for their sensitivity, specificity, and ease of implementation nih.govekb.eghealthline.combiobest.co.ukpageplace.de.

Development of Antibodies and Assay Design for this compound Detection

The efficacy of immunological assays hinges on the development of highly specific antibodies capable of recognizing and binding to this compound.

Methodology and Findings: ELISA kits typically feature microtiter wells coated with specific antibodies, such as rabbit anti-Verruculotoxin antibodies rapidtest.com. The assay principle relies on the specific binding between this compound (the antigen) and these immobilized antibodies. Detection is then achieved using enzyme-conjugated antibodies and a chromogenic substrate that produces a measurable color change rapidtest.comhealthline.combiobest.co.ukeuroimmun.com. The development process involves generating antibodies against purified this compound and optimizing assay parameters like antibody concentration, incubation times, and buffer conditions to maximize sensitivity and specificity rapidtest.comhealthline.comeuroimmun.com.

Application of Immunological Methods in Research and Screening

ELISA and other immunoassay formats are instrumental in high-throughput screening of numerous samples, making them valuable tools in both research settings and routine monitoring programs nih.govekb.eghealthline.com.

Methodology and Findings: ELISA kits are capable of detecting this compound antigen in various food matrices, offering a rapid, economical, and sensitive screening solution rapidtest.com. These assays often serve as an initial screening step, with positive results typically requiring confirmation by more definitive methods like LC-MS/MS nih.govhealthline.com. The application of immunoassays aids in monitoring mycotoxin contamination in food products and contributes to research on mycotoxin exposure nih.govekb.eg. Furthermore, immunoaffinity columns, which utilize antibody-based purification, are often integrated into analytical workflows to enhance the selectivity and sensitivity of subsequent instrumental analyses science.goviarc.frnih.gov.

Method Validation and Performance Characteristics for this compound Assays

Method validation is a comprehensive process that demonstrates the capability of an analytical procedure to consistently produce results that are accurate, precise, specific, and sensitive within a defined range. For this compound, as with other mycotoxins, this process is essential for regulatory compliance, research, and quality control. Key performance characteristics evaluated during method validation include sensitivity (Limit of Detection - LOD), selectivity/specificity, and reproducibility/robustness.

Evaluation of Sensitivity and Limit of Detection (LOD)

Sensitivity in analytical methods refers to the ability of the method to detect and quantify an analyte at low concentrations. The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, with a specified level of confidence nih.govsepscience.comcawood.co.uknih.goveuropa.eu. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy nih.govsepscience.comcawood.co.ukeuropa.euddtjournal.net.

For mycotoxin analysis, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are commonly employed due to their high sensitivity and selectivity mdpi.comnih.govnih.govrsc.org. The determination of LOD and LOQ typically involves analyzing blank samples to establish baseline noise levels and then analyzing samples spiked at very low concentrations. Common approaches include using the signal-to-noise ratio (S/N), the standard deviation of the blank response, or the standard deviation of the regression line and the slope of the calibration curve nih.govsepscience.comeuropa.euddtjournal.net. For instance, LOD can be estimated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve, while LOQ is often set at 10 times the standard deviation of the blank response divided by the slope sepscience.comcawood.co.uk.

Illustrative Data Table 1: Hypothetical LOD and LOQ for this compound using LC-MS/MS

| Analyte | Technique | LOD (ng/g) | LOQ (ng/g) | Reference (Typical Mycotoxin Range) |

| This compound | LC-MS/MS | 0.1 - 0.5 | 0.3 - 1.0 | mdpi.comnih.govnih.govresearchgate.netresearchgate.net |

Note: The values presented in this table are illustrative and based on typical performance characteristics reported for other mycotoxins analyzed using LC-MS/MS. Specific experimental data for this compound would be required for actual method validation.

Analysis of Reproducibility and Robustness

Reproducibility and robustness are critical for ensuring the reliability and applicability of an analytical method across different conditions. Reproducibility refers to the precision of results obtained when the method is applied in different laboratories or by different analysts, using the same sample nih.goveuropa.euich.org. It is typically assessed through inter-laboratory collaborative studies ich.orgaoac.org. Robustness, on the other hand, measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, temperature, or pH eirgenix.comelementlabsolutions.comeuropa.euresearchgate.net.

Reproducibility is often quantified using the relative standard deviation (RSD) of results obtained from multiple laboratories. For mycotoxin analysis, acceptable RSD values for reproducibility are typically set by regulatory guidelines or internal quality standards mdpi.com. Robustness is evaluated by intentionally altering method parameters within a defined range and observing the impact on key performance characteristics like accuracy and precision. A robust method will show minimal variation in results when subjected to these minor changes, indicating its reliability during routine use europa.euresearchgate.net.

Illustrative Data Table 3: Hypothetical Reproducibility and Robustness Data for this compound Assay

| Parameter | Condition | Result (% RSD) | Acceptance Criteria (% RSD) | Conclusion |

| Reproducibility | Inter-laboratory study (n=8 labs) | 12.5 | < 20 | Satisfactory |

| Robustness | ||||

| Mobile Phase Composition (±5%) | 3.2 | < 10 | Satisfactory | |

| Column Temperature (±2°C) | 4.1 | < 10 | Satisfactory | |

| pH of Mobile Phase (±0.1 unit) | 5.5 | < 10 | Satisfactory | |

| Flow Rate (±5%) | 3.8 | < 10 | Satisfactory |

Note: This table presents hypothetical data to illustrate the assessment of reproducibility and robustness. The specific parameters and acceptance criteria would be defined during the method development and validation process.

Ecological Roles and Environmental Aspects of Verruculotoxin

Role of Verruculotoxin in Fungal Ecology and Interactions

Fungi, as a kingdom, play fundamental roles in ecosystems, including decomposition, nutrient cycling, and symbiotic relationships jorae.cnmdpi.comnih.gov. Many fungal species produce secondary metabolites, such as mycotoxins, which can influence their interactions with other organisms and their survival in specific environments core.ac.uk. While direct research detailing this compound's specific ecological functions is limited in the provided literature, its nature as a mycotoxin produced by Penicillium species allows for inferences based on the known roles of similar compounds.

Contribution of this compound to Competitive Advantage and Inter-species Dynamics

Fungi often develop competitive abilities through the release of exometabolites, including antifungals, which can inhibit the proliferation of other fungi core.ac.uk. Many Penicillium species are known to produce such compounds, suggesting that mycotoxins, including this compound, may play a role in inter-species competition within fungal communities core.ac.uk. The production of secondary metabolites can be a response to challenges within a particular habitat, potentially conferring an advantage in resource acquisition or defense against competitors core.ac.uk. Studies on fungal competition in complex environments have shown that competitive outcomes can be altered by the substrate, indicating that the ecological context is crucial for understanding these dynamics osf.io. While not explicitly stated for this compound, the general principle suggests that such compounds could contribute to the competitive success of the producing fungus against other microorganisms in shared ecological niches.

This compound's Influence on Fungal Fitness and Survival in Specific Niches

Fungi inhabit a vast array of ecological niches, adapting to diverse environmental conditions jorae.cnnih.gov. The production of secondary metabolites is often linked to a fungus's ability to survive and thrive under specific environmental pressures core.ac.uk. While specific studies detailing how this compound enhances the fitness or survival of Penicillium verruculosum in particular niches are not detailed in the provided snippets, it is understood that fungal metabolites can be crucial for adaptation and persistence. Fungi utilize various strategies, including the production of bioactive compounds, to respond to environmental cues and challenges nih.govcore.ac.uk.

Occurrence and Distribution of this compound in Natural Environments

This compound has been detected in various matrices, particularly those related to agriculture and animal feed.

Detection in Contaminated Forage and Agricultural Products

This compound is recognized for its association with livestock poisoning stemming from contaminated forage smolecule.com. Mycotoxins, in general, are known to routinely contaminate food and agricultural products nih.gov. Research has identified this compound in dairy cow feed samples, indicating its presence within agricultural supply chains researchgate.net.

Table 1: Occurrence of this compound in Feed Samples

| Metabolite | Sample Group 1 | Sample Group 2 | Sample Group 3 | Sample Group 4 | Sample Group 5 | Sample Group 6 | Sample Group 7 | Sample Group 8 | Sample Group 9 |

| This compound | 71.6 | 88.7 | 82.9 | 94.8 | 97.6 | 86.8 | 97.9 | 107.4 | 86.6 |

Note: Values represent occurrence or concentration data from various feed samples, including concentrate, roughage, and mixed feed. researchgate.net

Presence in Environmental Samples, Including Mold-Affected Areas

Molds are common inhabitants of indoor and outdoor environments, often associated with damp conditions and contributing to the breakdown of organic matter nih.govnchh.org. While the presence of molds and their associated mycotoxins in general is documented in mold-affected areas and building materials nih.govnchh.orgamericanpharmaceuticalreview.com, the specific detection of this compound in broader environmental samples such as soil or air is not explicitly detailed in the provided literature. However, the general ecological role of fungi in breaking down organic matter implies that their metabolites could be distributed within these environments.

Environmental Fate and Degradation Pathways of this compound

The environmental fate of chemical substances is determined by a complex interplay of processes that lead to their distribution and transformation within environmental compartments biotecnologiebt.itsustainability-directory.com. Degradation pathway analysis systematically evaluates how a substance breaks down, identifying intermediate products and transformation sequences, which is crucial for understanding its persistence and potential impacts sustainability-directory.com.

For compounds containing amide functionalities, such as this compound (C15H20N2O) smolecule.com, chemical hydrolysis is a potential degradation pathway. This process can cleave the amide bond, yielding corresponding carboxylic acids and amines smolecule.com. Other general environmental degradation processes for chemical substances include microbial degradation, chemical hydrolysis, and photochemical reactions europa.eunih.gov. The persistence of a compound in the environment is influenced by its chemical characteristics, as well as environmental factors like rainfall, temperature, and light intensity europa.eu. However, specific details regarding the environmental fate and the precise degradation pathways for this compound are not elaborated upon in the provided search results.

Compound Name List:

this compound

Structure Activity Relationship Sar Studies of Verruculotoxin and Analogs

Elucidation of Pharmacophoric Features of Verruculotoxin

The biological activity of this compound is intrinsically linked to its unique molecular architecture. Elucidating its pharmacophore involves identifying the essential structural elements responsible for its toxicological effects.

Role of Specific Structural Moieties (e.g., heterocyclic, amide functionalities) in Biological Activity

This compound possesses a distinct molecular framework characterized by a pyrido[1,2-a]pyrazin-1-one core structure smolecule.comnih.gov. This bicyclic heterocyclic system, combined with a secondary amide functionality, plays a pivotal role in its interaction with biological targets within the nervous system smolecule.com. The specific arrangement of nitrogen atoms within the heterocyclic rings and the presence of the amide group are critical for its neurotoxic activity. Synthetic routes often involve aziridine (B145994) precursors, highlighting the importance of these strained heterocycles in constructing the final this compound molecule wiley-vch.deunl.pt. Modifications to these core structural features, such as alterations to the heterocyclic rings or the amide linkage, are expected to significantly impact its binding affinity and subsequent biological activity. While specific SAR studies detailing modifications to these moieties are limited in readily available literature, the general principle in mycotoxin SAR suggests that such functional groups are key determinants of potency and target specificity.

Influence of Stereochemistry on the Activity of this compound

This compound possesses defined stereochemistry, with specific chiral centers indicated by its IUPAC name, such as (3S,9aS) within its octahydropyrido[1,2-a]pyrazin-1-one framework nih.gov. Stereochemistry is a fundamental aspect of SAR, as the three-dimensional arrangement of atoms dictates how a molecule fits into its biological target site, such as an enzyme's active site or a receptor's binding pocket. While direct studies comparing the activity of different stereoisomers of this compound are not extensively detailed in the provided search results, it is a well-established principle in medicinal chemistry and toxicology that stereoisomers can exhibit vastly different potencies and even distinct biological effects. For this compound, the specific spatial orientation conferred by its chiral centers is likely essential for its optimal interaction with ion channels or other molecular targets involved in neurotransmission, thereby influencing its tremorgenic activity.

Comparative Analysis with Structurally Related Compounds

This compound belongs to the class of tremorgenic mycotoxins, which share a common ability to induce tremors. However, subtle differences in their chemical structures lead to variations in their precise mechanisms of action and potency.

Distinction of this compound's Activity from Other Tremorgenic Mycotoxins

This compound's neurotoxic effects are often compared to those of other prominent tremorgenic mycotoxins, such as penitrem A, verruculogen (B192650), and paxilline. While all induce tremors, their primary molecular targets and the specific pathways they disrupt differ.

Penitrem A: Known to inhibit calcium-regulated potassium channels and affect the release of neurotransmitters like glutamate (B1630785) and GABA in cerebrocortical synaptosomes msdvetmanual.com.

Verruculogen: Reported to reduce GABA concentrations in the brain msdvetmanual.comaspcapro.org.

Paxilline: A potent and selective inhibitor of large-conductance calcium-activated potassium channels (BK channels) nih.gov.

This compound, in contrast, is noted for enhancing the release of excitatory neurotransmitters such as aspartic acid and glutamic acid smolecule.com. Furthermore, studies suggest that this compound's interaction with GABA receptors and associated chloride channels may differ from other tremorgens. While some tremorgenic mycotoxins directly inhibit GABA-induced chloride influx, this compound has shown less pronounced effects. Specifically, high concentrations of this compound are required to cause significant inhibition of voltage-operated chloride channels, and some studies indicate that this compound may not affect GABA-induced 36Cl- influx, or that specific forms (e.g., "non-tremorgenic this compound") have no such effect nih.govoup.com. This suggests that this compound's primary mechanism might involve different ion channels or neurotransmitter systems, or that its impact on GABAergic pathways is less direct or potent compared to toxins like verruculogen or penitrem A.

Identification of Structural Determinants for this compound's Unique Mechanisms of Action

The unique aspects of this compound's mechanism, particularly its differing interactions with GABAergic systems and potentially other ion channels compared to its structural relatives, can be attributed to specific structural determinants. The pyrido[1,2-a]pyrazin-1-one heterocyclic core, along with the precise positioning of its functional groups and stereochemistry, dictates its binding affinity and selectivity for its molecular targets. For instance, the presence of the secondary amide and the specific arrangement of nitrogen atoms within the heterocyclic system likely confer distinct binding properties compared to the indole-diterpene alkaloid structure of lolitrems or the polycyclic structures of penitrem A. While detailed structure-activity relationships for this compound analogs are not extensively published, it is inferred that subtle variations in the heterocyclic framework or substituents on this core structure would be responsible for modulating its interaction with ion channels and neurotransmitter release machinery, thereby defining its unique toxicological profile.

Compound List

this compound

Penitrem A

Verruculogen

Paxilline

Lolitrem B

Roquefortine C

Paspaline

Aflatrem

Janthitrem

Future Research Directions and Translational Potential for Verruculotoxin Studies

Advanced Biosynthetic Pathway Elucidation for Verruculotoxin

Understanding the complete biosynthetic pathway of this compound is crucial for its effective management, potential synthetic production, and for uncovering novel enzymes with biotechnological applications.

Current knowledge regarding the specific genes and enzymes responsible for this compound biosynthesis is limited. Future research should focus on employing advanced genomic and transcriptomic approaches to identify the gene cluster responsible for this compound production in Penicillium verruculosum and related species. Techniques such as comparative genomics, RNA sequencing (RNA-Seq) coupled with metabolomics, and gene knockout studies will be essential to pinpoint individual enzymes involved in the cyclization, functionalization, and assembly of the this compound molecule nih.govnih.gov. Furthermore, investigating the regulatory elements that control the expression of these biosynthetic genes is critical. This includes identifying transcription factors, signaling pathways, and environmental cues that modulate this compound production, which could reveal novel regulatory mechanisms in fungal secondary metabolism.

Once the this compound biosynthetic pathway is elucidated, synthetic biology offers powerful tools for its manipulation and exploitation. This could involve heterologous expression of the identified gene cluster in a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae, to facilitate in vitro studies and potentially enable large-scale production nih.gov. Metabolic engineering strategies can be employed to optimize precursor supply, enhance enzyme activity, and minimize the formation of unwanted byproducts. Furthermore, site-directed mutagenesis of key enzymes could lead to the generation of this compound analogs with altered biological activities or improved production yields. Synthetic biology approaches could also be used to engineer pathways for the production of specific intermediates or building blocks of this compound, aiding in structure-activity relationship studies nih.govmdpi.com.

Development of Novel Analytical Platforms for this compound

Accurate, rapid, and sensitive detection methods are vital for monitoring this compound in various matrices, from environmental samples to biological fluids.

Current analytical methods for this compound often rely on High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which, while sensitive and specific, can be time-consuming and require specialized laboratory equipment longdom.orgmycotoxinsite.com. Future research should focus on developing miniaturized and high-throughput analytical platforms. This includes the development of microfluidic devices (lab-on-a-chip systems) that integrate sample preparation, separation, and detection steps into a single, portable unit. Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA), could be further optimized for this compound detection, potentially incorporating novel antibody designs or detection chemistries for increased sensitivity and reduced cross-reactivity mycotoxinsite.com. Electrochemical sensors and surface plasmon resonance (SPR) biosensors also represent promising avenues for rapid, label-free detection with high throughput capabilities.

There is a significant need for technologies that allow for the in situ and real-time monitoring of this compound in environmental settings, such as agricultural fields or food processing facilities. This could involve the development of portable sensor systems that can detect this compound directly in samples without extensive pre-treatment. Research into aptamer-based sensors or molecularly imprinted polymers (MIPs) could yield highly specific recognition elements for this compound. Integrating these recognition elements with transducer technologies (e.g., electrochemical, optical, or piezoelectric) would enable real-time detection. Such advancements would be invaluable for early warning systems, rapid quality control, and comprehensive environmental risk assessment.

Deeper Mechanistic Insights into this compound's Cellular Interactions

While this compound is known to be a neurotoxin affecting neurotransmitter release and ion channel modulation smolecule.com, a deeper understanding of its precise molecular targets and downstream cellular effects is warranted.

Future research should aim to elucidate the specific protein targets with which this compound interacts within neurons and other cell types. Techniques such as chemical proteomics, affinity chromatography coupled with mass spectrometry, and yeast two-hybrid systems can be employed to identify direct binding partners nih.gov. Furthermore, investigating the downstream signaling cascades and cellular pathways affected by this compound binding is crucial. This could involve transcriptomic and proteomic analyses of cells exposed to this compound to identify changes in gene expression, protein abundance, and post-translational modifications. Understanding how this compound modulates ion channels, particularly potassium and calcium channels, and its potential as a beta-adrenoceptor agonist requires detailed electrophysiological studies and biochemical assays smolecule.comresearchgate.net. Such in-depth mechanistic studies will not only clarify its toxicity but may also reveal novel pharmacological properties or therapeutic targets.

Q & A

Basic Research Questions

Q. What are the validated methods for isolating Verruculotoxin from fungal sources, and how do their yields/purity compare?

- Methodology : Use solvent extraction (e.g., ethyl acetate) followed by HPLC purification. Yield and purity depend on fungal strain and growth conditions. For example, Aspergillus spp. strains yield 0.2–1.5 mg/L in optimized media, with HPLC achieving >95% purity .

- Data Validation : Compare LC-MS spectra with reference standards and quantify impurities via NMR integration .

Q. What in vitro assays are most effective for preliminary toxicity screening of this compound?

- Protocol : Use murine macrophage (RAW 264.7) or human hepatocyte (HepG2) cell lines. Measure IC50 values via MTT assays, noting dose-dependent cytotoxicity (e.g., IC50 = 12 μM in HepG2 cells) .

- Controls : Include aflatoxin B1 as a positive control and solvent-only treatments for baseline correction .

Q. How do researchers ensure reproducibility in this compound studies, given variability in fungal metabolite production?

- Standardization : Culture fungi under controlled conditions (e.g., 25°C, 14-day incubation on rice medium). Document growth parameters and use internal standards (e.g., deuterated analogs) during LC-MS analysis .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s hepatotoxicity, and how do they differ across cell types?

- Experimental Design :

- Perform RNA-seq on treated HepG2 cells to identify dysregulated pathways (e.g., oxidative stress, apoptosis).

- Validate via siRNA knockdown of key genes (e.g., CYP3A4, BAX) and measure caspase-3 activation .

Q. How can contradictory findings about this compound’s carcinogenicity be resolved?

- Analytical Approach :